molecular formula C18H26N2O3 B1453005 tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1160247-73-3

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No. B1453005
CAS RN: 1160247-73-3
M. Wt: 318.4 g/mol
InChI Key: RHRIIQVZXVYVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-aminospiro[chroman-2,4’-piperidine]-1’-carboxylate” is a complex organic compound. It is related to the family of chromanones . Chromanones are important and interesting heterobicyclic compounds that act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed amination . For instance, N-substituted derivatives of tert-butyl 4-aminobenzoate can be prepared via a palladium-catalyzed amination of tert-butyl 4-bromobenzoate with the appropriate free amine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve palladium-catalyzed amination . This process is used to create N-substituted derivatives of tert-butyl 4-aminobenzoate .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry due to its spirocyclic structure, which is prevalent in many biologically active molecules . Its versatility allows for the development of new pharmaceuticals with potential therapeutic effects.

Antidiabetic Applications: Spiro compounds derived from tert-butyl 4-aminospiro[chroman-2,4’-piperidine]-1’-carboxylate have shown promise as antidiabetic agents. Their ability to modulate blood sugar levels makes them candidates for further investigation in the treatment of diabetes .

Anticancer Properties: Researchers have explored the anticancer potential of this compound, particularly its efficacy against specific cancer cell lines. Its mechanism of action includes the disruption of cancer cell proliferation and inducing apoptosis .

Pharmacology

In pharmacology, the compound’s derivatives are being studied for their interaction with various biological targets.

Anti-inflammatory Activity: The anti-inflammatory properties of this compound are of interest due to its potential to inhibit the production of pro-inflammatory cytokines, offering a pathway to treat inflammatory diseases .

Antioxidant Effects: As an antioxidant, this compound could help in neutralizing free radicals, thereby preventing oxidative stress-related damage at the cellular level .

Biochemistry

In biochemistry, the compound’s role in enzyme inhibition and activation is studied.

Enzyme Inhibition: This compound has been identified as a potential inhibitor for certain enzymes, which could lead to the development of new drugs for diseases where enzyme regulation is crucial .

Synthetic Chemistry

The compound’s unique structure makes it a target for synthetic chemists who aim to develop new synthetic methodologies.

Cyclization Reactions: Its structure is ideal for studying cyclization reactions, which are fundamental in the synthesis of complex organic molecules .

Clinical Research

In clinical research, the compound’s derivatives are being evaluated for their safety and efficacy in humans.

Pre-clinical Studies: Derivatives of this compound are undergoing pre-clinical studies to assess their pharmacokinetics and pharmacodynamics .

Drug Discovery

The compound is used in the early stages of drug discovery as a building block for the generation of lead molecules.

Lead Optimization: Its structure is utilized in lead optimization processes to improve the pharmacological profile of new drug candidates .

Molecular Biology

The compound’s ability to interact with DNA or proteins makes it a tool in molecular biology research.

DNA Binding Studies: Studies are being conducted to understand how derivatives of this compound bind to DNA, which could lead to new insights into gene regulation .

Neuropharmacology

Lastly, in neuropharmacology, the compound’s impact on the central nervous system is being explored.

Neuroprotective Potential: There is ongoing research into the neuroprotective potential of this compound, which could be beneficial in treating neurodegenerative diseases .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

Chromanone derivatives have been found to exhibit a broad range of pharmacological activities . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This could lead to the development of new drugs and therapies.

properties

IUPAC Name

tert-butyl 4-aminospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-14(19)13-6-4-5-7-15(13)22-18/h4-7,14H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRIIQVZXVYVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693366
Record name tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate

CAS RN

1160247-73-3
Record name tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.